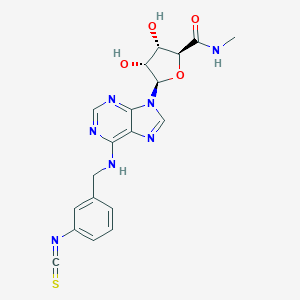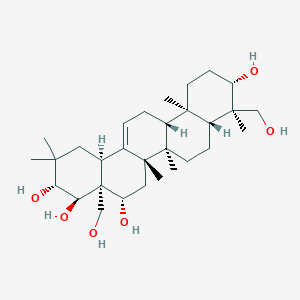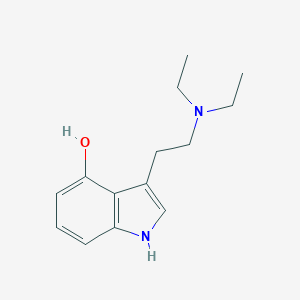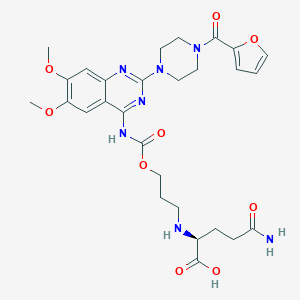
3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine involves several key intermediates and reactions. For instance, the preparation of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a structurally similar compound, is achieved through a stereoselective process starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate. This process includes an asymmetric Michael addition and a stereoselective alkylation, leading to the formation of (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one .
Molecular Structure Analysis
The molecular structure of compounds in the same family as 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine can be quite complex. For example, the structure of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex has been elucidated using single-crystal X-ray diffraction. The ligand displays higher crystallographic symmetry than its molecular symmetry and exhibits a significant difference in melting and solidification points, indicative of supercooling . Similarly, the structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been characterized, revealing supramolecular characteristics such as π–π stacking and hydrogen bonding .
Chemical Reactions Analysis
The reactivity of the pyridin-2-yl moiety in various chemical reactions has been explored. For instance, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones has been studied, showing that the presence of Bronsted acids, bases, and Lewis acids like Sn(2+) can significantly affect the regiochemistry of the resulting pyrrolo[3,2-b]pyridines . Additionally, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions has been reported, demonstrating the versatility of the pyridin-2-yl group in forming various heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insight into the behavior of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. For example, the fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex have been investigated, showing aggregation-induced emission behavior and a bathochromic shift in the emission maximum from solution to the solid state . The crystal structure of 3-chloropyridin-2-amine reveals intermolecular hydrogen bonding and short Cl⋯Cl interactions, which could influence the compound's solid-state properties .
Applications De Recherche Scientifique
Analytical Method Development
- Tobacco Smoke Analysis: In a different domain, 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine was utilized in the context of tobacco smoke analysis. As detailed by (Schuh, 2014) and (Schneider & Breuer, 2014), methods involving gas chromatography and mass spectrometry were developed to quantify the presence of this compound in the ambient air, especially in the context of occupational monitoring and air analysis.
Catalytic and Chemical Applications
- Development of Protic Ionic Liquid and Biocompatible Catalyst: (Tamaddon & Azadi, 2017) discussed the transformation of a toxic alkaloid into a biocompatible catalyst, nicotinium sulfate. This compound, derived from 3-(1-methylpyrrolidin-2-yl)pyridine, showcases the potential of transforming hazardous substances into beneficial catalysts for selective acetylation of amines.
Structural and Molecular Insights
- Crystal Structure Analysis: Insights into the crystal structure of various compounds related to 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine were provided by studies like that of (Mokhtaruddin et al., 2015), enhancing our understanding of molecular interactions and structural properties.
Catalysis and Polymerization
- Catalytic Properties in Aryl-Cl Activation and Polymerization: Research by (Deeken et al., 2006) has shed light on the catalytic capabilities of certain complexes related to 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine in processes like Suzuki cross-coupling and polymerization of silanes.
Propriétés
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQQQYVVFJFUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954391 | |
| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |
CAS RN |
32726-84-4, 6969-91-1 | |
| Record name | Nicotine, 2-amino-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032726844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC68655 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)







